molecular formula C18H22ClF3N6O2 B1139140 Buparlisib hydrochloride CAS No. 1312445-63-8

Buparlisib hydrochloride

Cat. No. B1139140
M. Wt: 446.85
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Buparlisib belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Scientific Research Applications

  • Squamous Cell Carcinoma of the Head and Neck

    • Field : Oncology
    • Application : Buparlisib is used in combination with paclitaxel for the treatment of squamous cell carcinoma of the head and neck (SCCHN). The BERIL-1 trial aimed to identify biomarkers of response to this combination .
    • Methods : Patients with SCCHN progressing on/after one previous platinum-based chemotherapy regimen were treated with either buparlisib plus paclitaxel or placebo plus paclitaxel. Archival tumor tissue and ctDNA samples were analyzed for molecular alterations and immune infiltration .
    • Results : Patients with SCCHN tumors having HPV-negative status, TP53 alterations, or low mutational load derived overall survival benefit with the combination of buparlisib and paclitaxel. Survival benefit was also increased in patients with presence of intratumoral TILs ≥10%, stromal TILs ≥15%, intratumoral CD8-positive cells ≥5%, stromal CD8-positive cells ≥10%, or CD8-positive cells in invasive margins >25% .
  • Metastatic Triple-Negative Breast Cancer

    • Field : Oncology
    • Application : Buparlisib is used for the treatment of metastatic triple-negative breast cancer. It is an orally bioavailable, pan-class I PI3K inhibitor .
    • Methods : This was a single-arm phase 2 study enrolling patients with triple-negative metastatic breast cancer. Patients were treated with buparlisib at a starting dose of 100 mg daily .
    • Results : The clinical benefit rate was 12% (6 patients, all SD ≥4 months). Median PFS was 1.8 months. Median OS was 11.2 months. The most frequent adverse events were fatigue, nausea, hyperglycemia, and anorexia .
  • Metastatic ER+ Breast Cancer

    • Field : Oncology
    • Application : Buparlisib is used in combination with fulvestrant for the treatment of metastatic ER+ breast cancer .
    • Methods : This was a phase I study of buparlisib in combination with fulvestrant in postmenopausal women with metastatic ER+ breast cancer .
    • Results : The primary objectives of the study were to determine the MTD of buparlisib plus fulvestrant and to evaluate the toxicity profile of this combination .
  • Squamous Cell Carcinoma of the Head and Neck

    • Field : Oncology
    • Application : Buparlisib is used in combination with paclitaxel for the treatment of squamous cell carcinoma of the head and neck (SCCHN). The BERIL-1 trial aimed to identify biomarkers of response to this combination .
    • Methods : Patients with SCCHN progressing on/after one previous platinum-based chemotherapy regimen were treated with either buparlisib plus paclitaxel or placebo plus paclitaxel. Archival tumor tissue and ctDNA samples were analyzed for molecular alterations and immune infiltration .
    • Results : Patients with SCCHN tumors having HPV-negative status, TP53 alterations, or low mutational load derived overall survival benefit with the combination of buparlisib and paclitaxel. Survival benefit was also increased in patients with presence of intratumoral TILs ≥10%, stromal TILs ≥15%, intratumoral CD8-positive cells ≥5%, stromal CD8-positive cells ≥10%, or CD8-positive cells in invasive margins >25% .
  • Metastatic Triple-Negative Breast Cancer

    • Field : Oncology
    • Application : Buparlisib is used for the treatment of metastatic triple-negative breast cancer. It is an orally bioavailable, pan-class I PI3K inhibitor .
    • Methods : This was a single-arm phase 2 study enrolling patients with triple-negative metastatic breast cancer. Patients were treated with buparlisib at a starting dose of 100 mg daily .
    • Results : The clinical benefit rate was 12% (6 patients, all SD ≥4 months). Median PFS was 1.8 months. Median OS was 11.2 months. The most frequent adverse events were fatigue, nausea, hyperglycemia, and anorexia .
  • Metastatic ER+ Breast Cancer

    • Field : Oncology
    • Application : Buparlisib is used in combination with fulvestrant for the treatment of metastatic ER+ breast cancer .
    • Methods : This was a phase I study of buparlisib in combination with fulvestrant in postmenopausal women with metastatic ER+ breast cancer .
    • Results : The primary objectives of the study were to determine the MTD of buparlisib plus fulvestrant and to evaluate the toxicity profile of this combination .

Future Directions

Buparlisib is still under investigation as a potential treatment for various types of cancer. For instance, a phase II study of Buparlisib in relapsed or refractory thymomas has been conducted . Further clinical trials and research are necessary to fully understand the potential of Buparlisib as a cancer treatment.

properties

IUPAC Name

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLYAXBXJXEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156980
Record name Buparlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buparlisib hydrochloride

CAS RN

1312445-63-8
Record name Buparlisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buparlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BKM120-AAA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPARLISIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

40 mg of 5-(2,6-Di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)pyridin-2-amine monohydrate monohydrochloride of Example 6 is equilibrated in 0.4 mL methanol in a vial at 25° C.±0.1 for 24 hours equilibration time (with constant agitation). The solution is evaporated to dryness by nitrogen flow at room temperature. The resulting solid is collected prior to complete dryness and examined by X-ray powder diffraction to yield Polymorph Form SE of the monohydrochloride salt of the compound of Formula A.
Quantity
0.4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Charge a nitrogen-flushed 3 L reactor that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet and 500 mL addition funnel with 51.3 g (0.125 mol, 1 eq.) of 5 and 247 g (312 mL) of acetone. Stir the slurry at 25° C. for 15 minutes. Filter through Celite (2-5 g). Wash the reactor and filter cake with 30 g (37 mL) of acetone and combine the wash with the filtrate. Rinse the reactor with methanol and dry it with heat and vacuum. Cool the reactor and re-charge the filtrate. Warm the solution to 50° C. Add a solution of 25.7 mL (0.125 mol, 1.03 eq.) of 5 N hydrogen chloride in isopropanol and 198 g (250 mL) of acetone over 2 h. Seed after the first 5% of the acid solution has been added (about 25 mL). Maintain temperature for 15 min. Cool to 10° C. and filter the solids. Wash the filter cake with 47 g (60 mL) of acetone and dry the solids at 50° C., 35 mbar for 16 h to afford 49.4 g (88.1% yield) of 6 as a yellow, crystalline solid. Following this procedure, Compound 6 is polymorph Form A of the monohydrochloride salt of the Compound of Formula A.
Name
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
312 mL
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
88.1%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.